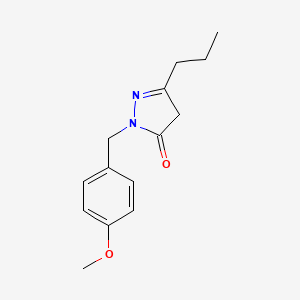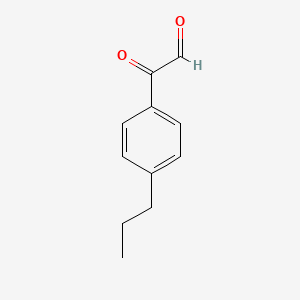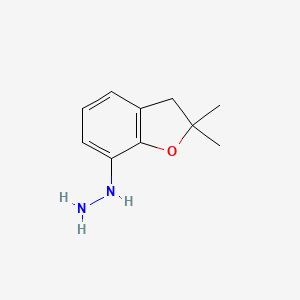![molecular formula C7H3N3O3 B8775366 5-Nitro-2H-benzo[d]imidazol-2-one CAS No. 98185-13-8](/img/structure/B8775366.png)
5-Nitro-2H-benzo[d]imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2H-benzo[d]imidazol-2-one is a heterocyclic aromatic compound with the molecular formula C7H5N3O3. It is a derivative of benzimidazole, where a nitro group is attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2H-benzo[d]imidazol-2-one typically involves the condensation of 1,2-phenylenediamine with a nitro-substituted aldehyde. One common method is the reductive cyclization of 2-nitro-5-substituted anilines using stannous chloride dihydrate as a catalyst . Another approach involves the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents is crucial to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or stannous chloride in acidic medium, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-5-nitrobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Nitro-2H-benzo[d]imidazol-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Nitro-2H-benzo[d]imidazol-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can inhibit enzymes and disrupt cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitrobenzimidazole: Similar structure but with an amino group instead of a nitro group.
5,6-Dimethylbenzimidazole: A methyl-substituted derivative with different biological properties.
2-Methylbenzimidazole: Another derivative with a methyl group at the 2-position.
Uniqueness
5-Nitro-2H-benzo[d]imidazol-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
98185-13-8 |
|---|---|
Formule moléculaire |
C7H3N3O3 |
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
5-nitrobenzimidazol-2-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H |
Clé InChI |
CLHXKSVLPCOPHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=O)N=C2C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



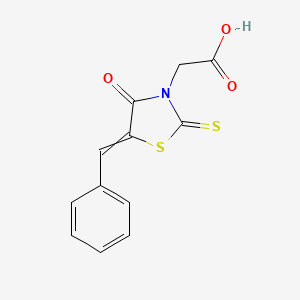
![Thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8775307.png)

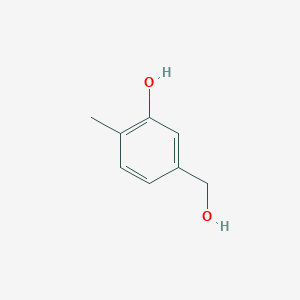

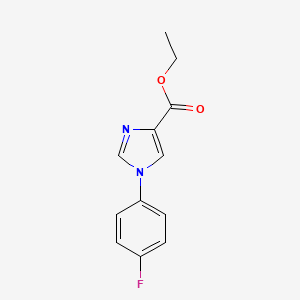
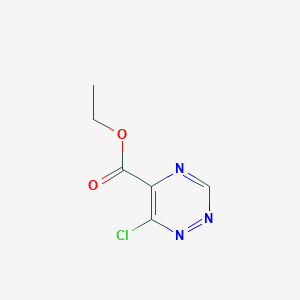
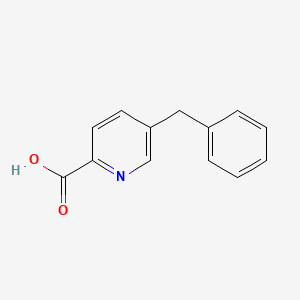
![3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775355.png)

